Isomorellic acid

Descripción

Botanical Sources and Distribution of Isomorellic Acid

This compound is primarily associated with the Garcinia genus, a group of plants recognized for their rich chemical diversity.

Garcinia morella, commonly known as Indian gamboge, is a significant natural source of this compound. mdpi.comnih.gov The resin of this evergreen tree has been identified as a primary repository of this compound. mdpi.com Research has confirmed the presence of this compound, along with its isomer, morellic acid, within the resin of G. morella. mdpi.comias.ac.in The plant's seeds and resin have been found to contain a variety of related compounds, including morellin, isomorellin, and desoxymorellin. mdpi.com

This compound is also a constituent of Garcinia hanburyi, the source of gamboge resin. nih.govbiocrick.commedchemexpress.com The resin of G. hanburyi contains a complex mixture of over 100 xanthones, with this compound being one of the identified compounds. nih.govsioc-journal.cn Studies have successfully isolated this compound from this species, alongside numerous other structurally related xanthones such as morellic acid, gambogic acid, and isogambogic acid. sioc-journal.cnnih.gov

While this compound is present in both G. morella and G. hanburyi, the relative concentrations of this and other bioactive compounds can vary between species. For instance, a study on eight Garcinia species found that while some, like G. xanthochymus and G. sopsopia, had high concentrations of garcinol, others were richer in hydroxycitric acid (HCA). adtu.in This highlights the importance of species-specific analysis when targeting the extraction of particular compounds. The following table provides a general overview of the distribution of key compounds in the two primary botanical sources of this compound.

| Botanical Source | Key Compounds Identified |

| Garcinia morella | This compound, Morellic acid, Morellin, Isomorellin, Desoxymorellin, Gambogic acid, Morellinol mdpi.comnih.govias.ac.inknapsackfamily.com |

| Garcinia hanburyi | This compound, Morellic acid, Gambogic acid, Isogambogic acid, Gambogenin, Isogambogenin, Desoxymorellin nih.govsioc-journal.cnnih.gov |

Optimized Extraction Techniques from Complex Biological Matrices

The effective isolation of this compound from its natural sources requires optimized extraction methodologies to maximize yield and purity.

Traditional extraction methods often involve the use of organic solvents. The choice of solvent is critical and depends on the polarity of the target compound. For xanthones like this compound, solvents such as methanol and ethanol are often employed. mdpi.comgoogle.com The resin of G. morella is traditionally collected by making an incision in the bark and scraping off the dried exudate. mdpi.com For laboratory-scale extraction, methods like high-performance liquid chromatography (HPLC) are utilized for the separation and purification of individual compounds from the crude extract. google.com

To overcome the limitations of conventional methods, which can be time-consuming and require large volumes of organic solvents, modern extraction techniques have been developed. scielo.br

Supercritical Fluid Extraction (SFE): SFE, particularly using supercritical carbon dioxide (SC-CO2), offers a "green" alternative for extracting bioactive compounds. mdpi.commjcce.org.mk The solvent properties of SC-CO2 can be manipulated by altering pressure and temperature, allowing for selective extraction. mdpi.comresearchgate.net While CO2 is non-polar, its solvating power for more polar compounds can be enhanced by adding a co-solvent, or modifier, such as ethanol or methanol. researchgate.net SFE has been successfully applied to extract various compounds from Garcinia species, with factors like pressure, temperature, and particle size influencing the extraction efficiency. mdpi.comresearchgate.net

Microwave-Assisted Extraction (MAE): MAE is another advanced technique that utilizes microwave energy to heat the solvent and sample, leading to a more rapid and efficient extraction process. sciopen.com This method has been shown to enhance the yield of target compounds while reducing extraction time and solvent consumption. scielo.br Studies on Garcinia species have demonstrated the effectiveness of MAE for extracting compounds like pectin and xanthones. scielo.brijarp.org Optimization of MAE parameters, such as microwave power, extraction time, and solvent-to-sample ratio, is crucial for maximizing the yield of the desired compounds. scielo.br For example, a study on the MAE of mangosteen rind found that the solvent-to-feed ratio and extraction time significantly impacted the yield of total xanthones. scielo.br

The following table summarizes the key parameters and findings related to these modern extraction techniques for Garcinia species.

| Extraction Technique | Key Parameters | Findings for Garcinia Species |

| Supercritical Fluid Extraction (SFE) | Pressure, Temperature, Co-solvent, Particle Size | High pressure generally increases yield. mdpi.com Optimal particle size is crucial for efficient extraction. mdpi.com Co-solvents like ethanol can enhance the extraction of more polar compounds. researchgate.net |

| Microwave-Assisted Extraction (MAE) | Microwave Power, Extraction Time, Solvent-to-Sample Ratio, pH | Shorter extraction times and lower solvent consumption compared to conventional methods. scielo.br The interaction of parameters like power and time significantly affects yield. scielo.brijarp.org |

Propiedades

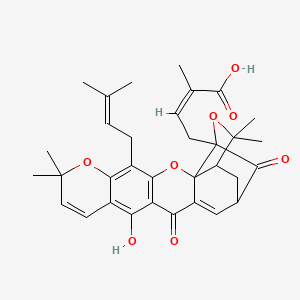

Fórmula molecular |

C33H36O8 |

|---|---|

Peso molecular |

560.6 g/mol |

Nombre IUPAC |

(Z)-4-[12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38)/b17-10- |

Clave InChI |

COVMVPHACFXMAX-YVLHZVERSA-N |

SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C |

SMILES isomérico |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C=CC(O2)(C)C)C |

SMILES canónico |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C |

Sinónimos |

morellic acid |

Origen del producto |

United States |

Natural Occurrence and Advanced Isolation Methodologies

High-Resolution Purification and Separation Strategies

The purification of isomorellic acid from crude plant extracts necessitates multi-step strategies that exploit subtle differences in the physicochemical properties of the target compound and its co-occurring analogues.

Multi-dimensional chromatography is a powerful strategy that significantly enhances resolving power by employing multiple, sequential separation mechanisms. chromtech.comchromatographytoday.com This approach is particularly effective for separating components from highly complex natural product extracts where single-column chromatography is insufficient. chromatographytoday.com The process involves subjecting a sample to a primary separation, with the resulting fractions then being transferred to a second, different chromatographic system for further analysis and purification. bio-rad.com

In the context of isolating this compound and related xanthones, the process often begins with a preliminary separation using techniques like flash chromatography or Medium Pressure Liquid Chromatography (MPLC). nih.gov These methods allow for a rapid, initial fractionation of the crude extract. For instance, MPLC systems equipped with ODS (octadecylsilane) silica gel have been effectively used to obtain fractions enriched with specific caged xanthones from Garcinia extracts. nih.gov These enriched fractions are then subjected to more refined, high-resolution techniques.

The principle of orthogonality is key to the success of multi-dimensional chromatography; the separation mechanisms in each dimension should be as different as possible (e.g., separating based on polarity in the first dimension and size or charge in the second). bio-rad.com

Preparative High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound, offering high resolution and the ability to isolate compounds with high purity. nih.govevotec.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to process milligram-to-gram quantities of material. evotec.com

After initial fractionation by methods like MPLC, the semi-purified fractions containing this compound are injected into a preparative HPLC system. nih.gov Reversed-phase columns, such as C18, are commonly used, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid to improve peak shape. tarosdiscovery.com

Mass-directed preparative HPLC is an advanced iteration of this technique where the fraction collection is triggered by the mass-to-charge ratio (m/z) of the target compound, as detected by an in-line mass spectrometer (MS). tarosdiscovery.com This automated workflow is highly efficient for isolating specific compounds from complex mixtures and has been applied to the purification of various Garcinia xanthones. nih.govgoogle.com Due to the existence of numerous epimers and isomers in Garcinia extracts, specialized HPLC methods, such as ion-pair HPLC, may be required to achieve baseline separation of these closely related compounds. nih.gov

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid stationary phase, thereby preventing the irreversible adsorption of the analyte and ensuring high sample recovery. wikipedia.org The technique relies on the partitioning of solutes between two immiscible liquid phases, one of which is held stationary by centrifugal or gravitational forces, while the other (the mobile phase) is pumped through it. wikipedia.org

CCC has proven to be a valuable method for the preparative-scale separation of caged polyprenylated xanthones, including this compound, from gamboge, the resin of Garcinia species. researchgate.net High-speed counter-current chromatography (HSCCC) has been successfully used to separate gambogic acid and its C-2 epimer using a two-phase solvent system such as n-hexane–methanol–water (5:4:1, v/v/v). nih.gov

A particularly effective variant for separating acidic compounds is pH-zone-refining CCC. chromatographyonline.comrsc.org In this method, a retaining acid is added to the stationary phase and a displacing base is added to the mobile phase. This creates moving pH zones within the column that focus the acidic analytes into sharp, well-separated bands, allowing for the efficient separation of structurally similar acids. rsc.org This principle is highly applicable to the separation of this compound from other acidic xanthones present in the extract.

Table 2: Advanced Chromatographic Techniques for Isolating this compound & Related Compounds

| Technique | Principle | Typical Application in Garcinia Xanthone Separation | Example Solvent System (for related compounds) |

|---|---|---|---|

| Medium Pressure Liquid Chromatography (MPLC) | Liquid chromatography using moderate pressure for faster separation on packed columns. | Initial fractionation of crude extracts to enrich for target xanthones. nih.gov | Gradient elution with organic solvents. |

| Preparative HPLC | High-resolution liquid chromatography on a large scale for purification. | Final purification step to obtain high-purity this compound from enriched fractions. nih.govgoogle.com | Water/Acetonitrile with 0.1% Formic Acid. tarosdiscovery.com |

| High-Speed Countercurrent Chromatography (HSCCC) | Support-free liquid-liquid partition chromatography using centrifugal force to retain the stationary phase. | Preparative separation of xanthone isomers and analogues. nih.gov | n-hexane–methanol–water (5:4:1, v/v/v). nih.gov |

| pH-Zone-Refining CCC | A CCC mode that uses pH gradients to separate acidic or basic compounds. | Efficient separation of structurally similar acidic xanthones like this compound. rsc.org | Chloroform–methanol–water (4:3:3, v/v) with acid/base modifiers. chromatographyonline.com |

Elucidation of Biosynthetic Pathways and Precursor Incorporation

Proposed Biogenetic Origins of the Xanthone Core Structure

The central scaffold of isomorellic acid is a dibenzo-γ-pyrone known as a xanthone. mdpi.com In plants, the biosynthesis of this core structure is a hybrid of two major metabolic pathways: the shikimate pathway and the acetate (or polyketide) pathway. mdpi.commdpi.com The A-ring (carbons 1-4) of the xanthone is derived from the acetate pathway, while the B-ring (carbons 5-8) originates from the shikimate pathway. mdpi.com In contrast, fungi and lichens synthesize the xanthone core entirely from a polyketide route. mdpi.commdpi.com

Polyketide synthases (PKSs) are crucial enzyme complexes in the biosynthesis of the xanthone core. ontosight.ai In fungi and lichens, type II PKSs are responsible for assembling the entire xanthone skeleton from multiple acetate units. mdpi.comsjtu.edu.cn These enzymes catalyze a series of condensation reactions, elongating a polyketide chain that subsequently undergoes cyclization and aromatization to form the characteristic tricyclic xanthone structure. ontosight.aisjtu.edu.cn

In plants, a type III PKS, specifically benzophenone synthase (BPS), plays a key role. mdpi.com BPS catalyzes the condensation of benzoyl-CoA, derived from the shikimate pathway, with three molecules of malonyl-CoA from the acetate pathway. This reaction forms the central intermediate, 2,4,6-trihydroxybenzophenone (2,4,6-THB). mdpi.com

The shikimate pathway is the primary source of aromatic precursors for xanthone biosynthesis in plants. mdpi.comnih.gov This pathway provides essential aromatic amino acids like phenylalanine and tyrosine. slideshare.netnih.gov In the phenylalanine-dependent pathway, observed in families like Hypericaceae, phenylalanine is converted to trans-cinnamic acid and eventually to benzoyl-CoA. nih.gov This benzoyl-CoA molecule serves as a starter unit for the BPS-catalyzed reaction. mdpi.com

The pathway ultimately leads to the formation of a key benzophenone intermediate, 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comnih.gov This intermediate is central to the biosynthesis of various xanthones. mdpi.com Through regioselective intramolecular oxidative coupling, this benzophenone is converted into one of two core xanthone precursors: 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX). nih.gov

Polyketide Synthase (PKS) Pathways in Xanthone Biosynthesis

Isoprenylation Mechanisms and Prenyl Transferases

Following the formation of the xanthone core, the next critical step is the attachment of one or more five-carbon isoprenoid units, a process known as prenylation. thieme-connect.detu-braunschweig.de This modification significantly increases the structural diversity and biological activity of the resulting compounds. tu-braunschweig.de

Aromatic prenyltransferases (aPTs) are the enzymes responsible for catalyzing the addition of prenyl groups to the xanthone nucleus. thieme-connect.de These enzymes transfer a prenyl moiety, typically from dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), to electron-rich positions on the aromatic ring. thieme-connect.demdpi.com The prenylation of the xanthone core is a key step in the biosynthesis of complex molecules like this compound. For instance, 1,3,7-THX is a proposed precursor for various prenylated xanthones. frontiersin.org

The addition of prenyl groups by prenyltransferases often occurs with a high degree of regio- and stereospecificity. thieme-connect.de For example, studies on prenyltransferases from Hypericum species have shown strict regiospecificity for the C-8 position of the 1,3,6,7-tetrahydroxyxanthone skeleton. thieme-connect.de This precise control over the position and orientation of the prenyl group is crucial for the subsequent cyclization and rearrangement reactions that lead to the final, complex structure of molecules like this compound. The catalytic activity of these transferases is often dependent on the presence of divalent cations like Mg2+. thieme-connect.demdpi.com

Incorporation of Prenyl Units onto the Xanthone Scaffold

Oxidative Cyclization and Skeletal Rearrangement Steps

The final stages in the biosynthesis of this compound involve a series of oxidative cyclizations and skeletal rearrangements. nih.gov These transformations are responsible for creating the intricate and often caged structures characteristic of many Garcinia natural products. capes.gov.br

Oxidative cyclizations are key transformations that can create new intramolecular bonds, leading to significant changes in the molecular scaffold and conferring structural rigidity. nih.govnih.gov These reactions are often catalyzed by enzymes such as cytochrome P450 monooxygenases. mdpi.com

Following or in concert with oxidative cyclization, skeletal rearrangements can occur. cambridgescholars.comrsc.org These rearrangements involve the migration of atoms or groups within the molecule, leading to a reorganization of the carbon skeleton. cambridgescholars.com In the case of this compound, it has been shown to be a geometric isomer of morellic acid, and both can be converted to guttiferic acid through a skeletal rearrangement under mild alkaline conditions. researchgate.net These complex enzymatic steps are crucial for the formation of the final, biologically active natural product.

Formation of the Caged Tetracyclic System

The distinctive caged tetracyclic core of this compound is a hallmark of this class of natural products. The widely accepted hypothesis for the formation of this intricate scaffold was proposed in 1971 and involves a Claisen rearrangement of a prenylated benzophenone intermediate, followed by an intramolecular Diels-Alder reaction. tandfonline.com The initial Claisen rearrangement is not regioselective, potentially leading to allylation at two different positions and resulting in two distinct intermediates. tandfonline.com These intermediates then undergo the subsequent cyclization to form the characteristic caged structure.

Enzymatic Catalysis of Cyclization

The cyclization process, transforming the linear precursors into the complex three-dimensional structure of this compound, is catalyzed by specific enzymes. While the precise enzymes responsible for the cyclization in this compound biosynthesis are a subject of ongoing research, it is known that enzymes play a crucial role in controlling the stereochemistry of these reactions. semanticscholar.org In analogous biosynthetic pathways, enzymes like cytochrome P450 monooxygenases and nonheme iron- and α-ketoglutarate-dependent dioxygenases are known to catalyze radical cyclizations, which are fundamental to the formation of complex cyclic natural products. semanticscholar.org These enzymes provide a scaffold to correctly orient the substrate and facilitate the intricate bond formations required to construct the caged system. semanticscholar.orgbiologynotesonline.com

Investigation of Biosynthetic Intermediates and Enzyme Functions

The biosynthesis of this compound proceeds through a series of intermediate compounds. The initial precursor is believed to be a benzophenone intermediate, which is derived from both the shikimate and acetate pathways. tandfonline.com This intermediate undergoes prenylation, a key step in the biosynthesis of many natural products. Following prenylation, the molecule undergoes the critical Claisen rearrangement and intramolecular Diels-Alder reaction to form the caged tetracyclic core. tandfonline.com

The enzymes involved in this pathway have specific functions. While the complete enzymatic cascade for this compound is yet to be fully elucidated, research into related pathways provides insights. For instance, prenyltransferases are responsible for attaching the isoprenoid side chains. semanticscholar.org Cyclase enzymes, likely from the aforementioned P450 or dioxygenase families, are critical for catalyzing the key cyclization reactions that define the caged structure. semanticscholar.org The function of these enzymes is not only to catalyze the reactions but also to ensure the high stereospecificity observed in the final natural product. biologynotesonline.com

Genetic and Molecular Biology Approaches for Pathway Engineering

The manipulation of biosynthetic pathways in microorganisms or plant cell cultures through genetic and molecular biology techniques offers a promising avenue for the enhanced production of valuable compounds like this compound. osti.govnih.gov This field, often referred to as metabolic engineering, involves the targeted modification of an organism's genetic material to alter its metabolic output. osti.govbritannica.com

Transcription factors (TFs) are proteins that regulate the expression of multiple genes within a pathway. nih.gov Engineering these TFs provides a powerful tool to control the entire biosynthetic cascade with a single genetic modification. nih.gov For example, introducing a TF from a high-producing plant species into a microbial host could activate the entire set of genes necessary for this compound production. nih.gov

Advanced gene-editing technologies like CRISPR-Cas9 allow for precise and efficient modifications to an organism's genome. frontiersin.org This enables the targeted insertion of entire biosynthetic pathways into microbial chassis like yeast or bacteria, which are well-suited for large-scale fermentation. osti.govnih.gov Furthermore, these techniques can be used to optimize the expression levels of each enzyme in the pathway to maximize productivity and minimize the accumulation of potentially toxic intermediates. frontiersin.org The development of synthetic promoters and other genetic tools allows for fine-tuned control over gene expression, further enhancing the efficiency of engineered pathways. frontiersin.org

Below is a table summarizing the key enzymes and their potential roles in the biosynthesis of this compound, based on analogous pathways.

| Enzyme Class | Potential Function in this compound Biosynthesis | References |

| Chalcone Synthase (CHS)-like enzymes | Catalyze the initial condensation reactions to form the benzophenone scaffold. | uregina.ca |

| Prenyltransferases | Attach isoprenoid side chains to the benzophenone intermediate. | semanticscholar.org |

| Cytochrome P450 Monooxygenases (P450s) | May catalyze the oxidative cyclization reactions, including the key Diels-Alder step. | semanticscholar.org |

| Nonheme iron- and α-ketoglutarate-dependent dioxygenases (Fe/αKGDs) | Another class of enzymes potentially involved in the radical cyclization to form the caged structure. | semanticscholar.org |

Chemical Synthesis and Derivatization Strategies for Isomorellic Acid Analogues

Synthetic Methodologies for the Caged Xanthone Skeleton

The creation of the caged xanthone skeleton is a significant challenge, prompting chemists to develop innovative strategies. These efforts generally follow two main pathways: a tandem Wessely oxidation/Diels-Alder reaction or a sequence involving Claisen rearrangement followed by a Diels-Alder reaction. nih.gov

Development of Divergent Synthetic Routes

Divergent synthesis is a powerful strategy that enables the creation of numerous analogues from a common intermediate, facilitating structure-activity relationship (SAR) studies. A key biomimetic (nature-imitating) approach to the caged xanthone core involves a Claisen/Diels-Alder reaction cascade. nih.govrsc.org This process can start from a relatively simple, appropriately substituted xanthone, which is then elaborated to create the necessary components for the key cyclization steps. nih.gov

For example, the Theodorakis group developed a unified synthesis of several caged Garcinia natural products using forbesione, a related natural product, as a central intermediate. nih.gov This strategy allows for the selective modification of the A ring of the forbesione core to produce various subfamilies of caged xanthones, such as morellins and gambogins. nih.gov Another divergent method involves the modular coupling of vanillin derivatives with a dibromoquinone, which, depending on the reaction conditions, can produce different halogenated xanthone isomers that can be further modified. immunosensation.deresearchgate.net

A notable synthetic route that highlights a divergent approach is summarized below:

| Starting Materials | Key Reactions | Intermediate/Product | Significance |

| Phloroglucinol, Benzoic acid derivative | ZnCl₂-mediated condensation | Substituted Xanthone | Forms the basic xanthone core. nih.gov |

| Substituted Xanthone | Claisen rearrangement, Diels-Alder reaction | Caged Xanthone Core (e.g., Forbesione) | A biomimetic cascade to construct the key tricyclic system. nih.gov |

| Caged Xanthone Core | Prenylation, Oxidation, Cyclization | Various Caged Xanthone Analogues | Allows for the creation of a library of compounds from a common core. nih.gov |

Stereocontrolled Synthesis of the Complex Tricyclic Core

The biological activity of caged xanthones is highly dependent on their specific three-dimensional structure, making stereocontrol a critical aspect of their synthesis. The construction of the 4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one core with its multiple contiguous stereocenters requires precise control. nih.govnih.gov

Semi-Synthesis from Natural Xanthones for Isomorellic Acid Derivatives

The natural abundance of related compounds, such as gambogic acid and α-mangostin, makes them ideal starting points for semi-synthesis. nih.govnih.gov This approach allows chemists to bypass the lengthy process of total synthesis and instead focus on chemically modifying the natural scaffold to produce derivatives for biological evaluation. nih.govnih.gov

Selective Chemical Modifications (e.g., oxidation, reduction, esterification)

The this compound structure contains several reactive functional groups, including a carboxylic acid, hydroxyl groups, and double bonds, which are amenable to selective chemical modification. nih.govmdpi.com These modifications can alter the compound's properties, such as solubility and bioavailability, without drastically changing its core bioactive structure. nih.gov

Common modifications include:

Esterification and Amidation: The carboxylic acid group is a frequent target for modification. It can be converted into various esters or amides. For example, creating a glycine conjugate of gambogic acid improved its water solubility while maintaining its antitumor efficacy. nih.gov

Oxidation and Reduction: The double bonds within the structure can be oxidized, and ketone groups can be reduced to alcohols, leading to a variety of analogues. mdpi.com

"Click Chemistry": This modern synthetic approach has been used to attach triazole-containing moieties to the caged xanthone scaffold, leading to derivatives with improved druglike properties and oral activity. mdpi.com

Regioselective Introduction of Functional Groups

Regioselectivity—the ability to introduce a new functional group at a specific position—is key to systematically exploring the structure-activity relationships of this compound and its analogues. The inherent reactivity of the xanthone core often directs where these modifications occur.

The A-ring of the xanthone is a common site for introducing new functionality. escholarship.org For example, the prenyl side chain on the A-ring of gambogic acid is a key site for modification. Introducing hydroxyl groups at the C-34 and C-39 positions of this side chain has been explored to create new derivatives. nih.govmdpi.com The development of synthetic methods that allow for the selective functionalization of specific positions on the aromatic ring or the caged system is an active area of research. escholarship.orgup.pt

A summary of semi-synthetic modifications on the related gambogic acid scaffold is provided below:

| Modification Site | Reaction Type | Reagents/Conditions | Resulting Derivative Type | Reference |

| C-30 Carboxylic Acid | Amidation | Aliphatic or Alkanolamines | Water-soluble amides | mdpi.com |

| C-30 Carboxylic Acid | "Click Chemistry" | Azide-alkyne cycloaddition | Triazole-bearing derivatives | mdpi.com |

| C-34/C-39 Allyl Group | Oxidation | - | Hydroxylated analogues | mdpi.com |

| C-9/C-10 Double Bond | Oxidation/Reduction | - | Dihydro or epoxy analogues | mdpi.com |

Total Synthesis of this compound (if reported)

To date, a complete total synthesis of this compound has not been reported in the scientific literature. The molecule's dense and complex stereochemical arrangement, combined with its unique caged structure, presents a formidable synthetic challenge that has yet to be fully overcome. nih.gov While significant progress has been made in synthesizing the core caged xanthone skeleton and numerous analogues, the total synthesis of this compound itself remains an elusive goal for the organic chemistry community. nih.govrsc.orgresearchgate.net

Novel Catalytic Approaches in Xanthone Synthesis

The synthesis of the xanthone (dibenzo-γ-pyrone) scaffold, the core structure of this compound, has evolved significantly from classical methods. Modern synthetic strategies increasingly rely on novel catalytic approaches to improve efficiency, yield, and regioselectivity, and to adhere to the principles of green chemistry. These methods primarily focus on the construction of the central pyrone ring through intramolecular cyclization reactions.

Transition-metal catalysis has become a cornerstone in modern xanthone synthesis. Various protocols utilize metals like palladium, copper, ruthenium, and iron to facilitate key bond-forming reactions. For instance, palladium-catalyzed methodologies, such as carbonylative Suzuki coupling and acylation/nucleophilic substitution reactions, have proven effective. mdpi.com A one-pot synthesis using an ortho-iodophenol, an organoboron reagent, and carbon monoxide with a pincer palladium complex as the catalyst has been reported to produce xanthones in nearly quantitative yields. mdpi.com Ruthenium complexes, specifically dichloro(p-cymene)ruthenium(II) dimer, have been employed to catalyze C-H bond functionalization, leading to C-C bond formation and the subsequent cyclization to the xanthone core. rsc.org This method is advantageous as it avoids expensive metal catalysts and uses a commercially available oxidant. rsc.org

Copper and iron-based catalysts, often in the form of nanoparticles, offer more economical and environmentally friendly alternatives. up.pt Magnetically separable nano-CuFe2O4 has been successfully used to catalyze the o-acylation of phenols with 2-nitrobenzaldehydes, yielding xanthone derivatives in good yields. rsc.orgup.pt The use of nanocatalysts is beneficial due to their high surface area, which enhances catalytic activity, and the ease of catalyst recovery and reuse. rsc.orgup.pt

Other innovative catalytic systems include the use of rare earth metal triflates, such as Ytterbium(III) triflate (Yb(OTf)₃), which act as unique Lewis acids to promote xanthone synthesis under microwave irradiation. rsc.orgup.pt This combination of catalysis and microwave-assisted organic synthesis (MAOS) can dramatically shorten reaction times and improve yields. mdpi.com Furthermore, photocatalysis has emerged as a powerful tool for these transformations. mdpi.com Visible-light aerobic oxidation of 9H-xanthenes to xanthones can be achieved using organic dyes as photocatalysts, offering a metal-free synthetic route. mdpi.com

The table below summarizes several novel catalytic approaches for the synthesis of the xanthone nucleus.

Table 1: Novel Catalytic Systems for Xanthone Synthesis| Catalyst System | Reactants | Key Reaction Type | Advantages |

|---|---|---|---|

| Pincer Palladium Complex/CO | ortho-iodophenol, organoboron | Carbonylative Suzuki Coupling | Quantitative yield, one-pot synthesis. mdpi.com |

| [[RuCl₂(p-cymene)]₂] | 2-aryloxybenzaldehydes | Cross-Dehydrogenative Coupling (CDC) | Uses inexpensive oxidant, no expensive metal catalyst required. rsc.org |

| Nano-CuFe₂O₄ | Phenols, 2-nitrobenzaldehydes | o-Acylation/Condensation | Good yields, magnetically separable and reusable catalyst. rsc.orgup.pt |

| Yb(OTf)₃ / Microwave | 2-substituted benzoic acids, phenols | Friedel-Crafts Acylation | Rapid reaction times, excellent yields. rsc.orgup.pt |

| Organic Dyes / Visible Light | 9H-xanthenes | Photocatalytic Aerobic Oxidation | Metal-free, uses molecular oxygen as oxidant. mdpi.com |

| FeCp₂ | 2-aryloxybenzaldehydes | Cross-Dehydrogenative Coupling (CDC) | Straightforward procedure for xanthone core synthesis. rsc.org |

Preparation of this compound Analogues for Structure-Activity Relationship Studies

This compound belongs to the family of caged Garcinia xanthones, which are characterized by a unique and complex 4-oxa-tricyclo[4.3.1.0³﹐⁷]dec-8-en-2-one scaffold fused to the xanthone backbone. nih.govresearchgate.net The synthesis of analogues of these molecules for structure-activity relationship (SAR) studies is a challenging task aimed at understanding the pharmacophore and optimizing biological activity. Research has focused on creating simplified analogues that retain the core caged motif and on modifying peripheral functional groups. researchgate.net

A key strategy in generating analogues involves a site-selective Claisen/Diels-Alder reaction cascade to construct the signature caged structure. researchgate.net Synthetic efforts have explored how substitutions on the xanthone A-ring and modifications of the caged moiety affect the biological properties, such as cytotoxicity against cancer cell lines. nih.govresearchgate.net For instance, studies on gambogic acid, a closely related caged xanthone, have involved the synthesis of oxidized analogues and derivatives modified at the carboxylic acid group to probe their antitumor activity. nih.gov

SAR studies have revealed that the integrity of the fully substituted caged structure is often crucial for maintaining potent bioactivity. researchgate.net For example, the presence of geminal methyl groups at specific positions within the caged system can be necessary for cytotoxic effects. researchgate.net The synthesis of simplified analogues, where certain structural complexities are omitted, has helped to delineate the essential components of the pharmacophore. One study found that a simplified analogue (Analogue 17 in the study) lacking some of the natural product's peripheral oxidations still exhibited cytotoxicity comparable to gambogic acid, indicating the core caged xanthone is the primary driver of its activity. researchgate.net Modifications of gambogic acid with methanol under microwave irradiation have produced new compounds with significant growth inhibition against various cancer cell lines. nih.gov

The table below presents examples of modifications made to caged xanthones and the resulting impact on their biological evaluation, providing insight into the structure-activity relationships.

Table 2: SAR Insights from this compound and Analogue Syntheses| Parent Compound | Modification Strategy | Key Structural Change | Impact on Biological Activity |

|---|---|---|---|

| Caged Xanthone Scaffold | Synthesis of simplified analogues | Removal of peripheral oxidation/substituents | Core caged motif found to be essential for cytotoxicity. researchgate.net |

| Caged Xanthone Scaffold | Claisen/Diels-Alder reaction cascade | Construction of caged structures with and without geminal methyl groups | The fully substituted cage, including geminal methyls, was found to be necessary for bioactivity. researchgate.net |

| Gambogic Acid | Oxidation | Synthesis of an oxidized analogue | The new analogue showed potential antitumor activity by inducing apoptosis. nih.gov |

| Gambogic Acid | Microwave-assisted reaction with methanol | Modification of the caged structure | Resulting products dramatically inhibited the growth of various cancer cell lines. nih.gov |

| Forbesione | Synthesis of simplified analogues | Maintained the 4-oxa-tricyclo[4.3.1.0³﹐⁷]dec-8-en-2-one scaffold | Resulting analogue 17 showed cytotoxicity comparable to natural products. researchgate.net |

Mechanistic Studies of Biological Activities at the Molecular and Cellular Level

In Vitro Cellular Activity Spectrum

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Isomorellic acid, a cytotoxic caged xanthone, has demonstrated inhibitory effects on various cancer cell lines. medchemexpress.commedchemexpress.com Research indicates that this compound exhibits cytotoxic activity against both doxorubicin-resistant (K562/ADR) and sensitive (K562/S) human leukemia cell lines, with IC50 values of 1.86±0.13 μg/mL and 0.91±0.07 μg/mL, respectively, after 44 hours of treatment. medchemexpress.com This suggests that this compound may be effective against drug-resistant cancers.

The antiproliferative activity of this compound extends to other cancer types as well. In a study involving cholangiocarcinoma (CCA) cell lines, this compound was shown to inhibit cell growth in a dose-dependent manner. nih.gov Specifically, the IC50 values for this compound were significantly lower in CCA cell lines (KKU-100, KKU-M139, and KKU-M156) compared to normal Chang cells, indicating a selective growth suppression effect on cancer cells. nih.gov For instance, the IC50 value in Chang cells was 22.2-fold, 27.4-fold, and 32.8-fold higher than in KKU-100, KKU-M139, and KKU-M156 cells, respectively. nih.gov

Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (μg/mL) | Incubation Time (h) |

| K562/ADR | Doxorubicin-Resistant Leukemia | 1.86 ± 0.13 | 44 |

| K562/S | Leukemia | 0.91 ± 0.07 | 44 |

| KKU-100 | Cholangiocarcinoma | Lower than normal cells | Not specified |

| KKU-M139 | Cholangiocarcinoma | Lower than normal cells | Not specified |

| KKU-M156 | Cholangiocarcinoma | Lower than normal cells | Not specified |

This table summarizes the reported IC50 values of this compound against different cancer cell lines, demonstrating its cytotoxic potential.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necroptosis, Autophagy)

This compound has been implicated in the induction of apoptosis, a form of programmed cell death, in cancer cells. Research on caged xanthones, including this compound, has shown that they can induce apoptosis in cholangiocarcinoma (CCA) cell lines through a mitochondrial-dependent pathway. nih.gov This is a significant finding, as the induction of apoptosis is a key mechanism for many anticancer therapies.

In combination with the conventional chemotherapeutic drug doxorubicin, this compound has been shown to have a synergistic effect on the induction of apoptosis in KKU-M156 CCA cells. nih.gov This suggests that this compound may enhance the efficacy of existing cancer treatments. The molecular mechanisms underlying this synergistic effect involve the modulation of apoptosis-regulating proteins. nih.gov

While direct studies on this compound's role in necroptosis are limited, research on related compounds from Garcinia species, such as gambogic acid, has shown the induction of other forms of programmed cell death, like autophagy, in various cancer cells. researchgate.netresearchgate.net For instance, isogambogenic acid, another xanthone, induces autophagy-dependent cell death in non-small-cell lung cancer cells. chemfaces.com This highlights the potential for caged xanthones as a class to trigger multiple cell death pathways.

Cell Cycle Perturbation and Arrest Mechanisms

Studies on caged xanthones from Garcinia species suggest that these compounds can perturb the cell cycle, leading to an arrest at specific phases. nih.govresearchgate.net For example, gambogic acid, a related compound to this compound, has been shown to induce G2/M phase cell cycle arrest in human gastric carcinoma cells and G0/G1 phase arrest in other cancer cell lines. nih.govnih.govresearchgate.net This arrest prevents cancer cells from proliferating.

While direct evidence specifically detailing the effects of this compound on cell cycle progression is not extensively available, the known activity of other caged xanthones provides a strong indication of its likely mechanism. nih.govscispace.com The induction of cell cycle arrest is a common mechanism for antiproliferative agents. nih.govnih.govfrontiersin.org For instance, other natural compounds have been shown to cause G1/S or G2/M phase arrest in various cancer cell lines, which is often a prelude to apoptosis. nih.govnih.gov

Molecular Target Identification and Validation

Protein-Protein Interactions and Modulations

The direct molecular targets of this compound and its specific protein-protein interactions are still under investigation. However, the broader class of caged xanthones, to which this compound belongs, is known to interact with various cellular proteins to exert their biological effects. nih.gov Protein-protein interactions are fundamental to most cellular processes, and their modulation by small molecules is a key area of drug discovery. nih.govrsc.orgwikipedia.org

Recent advancements in chemical cross-linking mass spectrometry are enabling more detailed studies of protein-protein interactions, including those involving acidic residues, which could be relevant for understanding the targets of compounds like this compound. nih.gov The ability of a compound to disrupt or stabilize specific protein-protein interactions can lead to the inhibition of critical cellular pathways for cancer cell survival and proliferation. nih.gov

Enzyme Inhibition or Activation Studies (e.g., Raf-1, c-Jun N-kinase, telomerase, α-glucosidase)

Research into the specific enzyme inhibitory or activation activities of this compound is ongoing. However, studies on related compounds and extracts containing this compound provide insights into its potential targets.

Raf-1: The Raf-1 kinase is a crucial component of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer. scbt.commdpi.comunits.it While there is no direct evidence of this compound inhibiting Raf-1, the inhibition of this pathway is a known mechanism for some anticancer agents. scbt.comnih.gov

c-Jun N-kinase (JNK): The JNK signaling pathway is involved in cellular responses to stress and can lead to apoptosis. frontiersin.org The activation of JNK can be a mechanism by which natural products induce cancer cell death. frontiersin.org Further research is needed to determine if this compound modulates JNK activity.

Telomerase: Telomerase is an enzyme that is essential for the unlimited proliferation of cancer cells. amegroups.cnplos.org Inhibition of telomerase activity is a promising strategy for cancer therapy. plos.orgmerckmillipore.comgeron.com Studies on general gambogic acids, which include this compound, have shown that they can inhibit telomerase activity in human hepatoma SMMC-7721 cells. amegroups.cn This inhibition of telomerase activity may contribute to the antiproliferative effects of these compounds. amegroups.cn

α-glucosidase: α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can be beneficial in managing diabetes. nih.govjppres.commdpi.commdpi.com While the primary focus of this compound research has been on its anticancer properties, some caged xanthones from Garcinia species have been shown to inhibit α-glucosidase. dntb.gov.ua This suggests a potential for this compound to have activity against this enzyme as well.

Receptor Binding and Signal Transduction Pathway Modulation (e.g., Akt/mTOR pathway)

Signal transduction is the process by which a cell converts an external signal into a specific response. albert.iolibretexts.org This cascade of events typically begins when a signaling molecule, or ligand, binds to a specific receptor on the cell surface. albert.iokhanacademy.org This binding event alters the receptor's shape, activating it and initiating a chain of intracellular signaling events that relay the signal within the cell. khanacademy.org

A critical signaling pathway often implicated in cell growth, proliferation, and survival is the PI3K/Akt/mTOR pathway. mdpi.comspandidos-publications.com The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a key regulator of fundamental cellular processes. mdpi.comresearchgate.net Dysregulation or over-activation of this pathway is associated with various diseases. mdpi.com The pathway is initiated by the activation of upstream receptors, which leads to the phosphorylation and activation of Akt. researchgate.net Activated Akt can then phosphorylate a variety of downstream targets, including mTOR, which in turn controls protein synthesis and cell growth. spandidos-publications.comresearchgate.net

While direct studies on this compound's effect on this pathway are emerging, evidence from related compounds within the Garcinia family provides significant insight. Gambogic acid, the main active component in the resin of Garcinia hanburyi, which also contains this compound, has been shown to exert effects through the PI3K/Akt signaling pathway. spandidos-publications.com Research indicates that gambogic acid can suppress this pathway, which is often hyperactivated in various cancer cell lines. spandidos-publications.comchemfaces.com Given that this compound is a constituent of the same natural sources, its potential to modulate the Akt/mTOR pathway is an active area of investigation. biosynth.comspandidos-publications.com

Table 1: Overview of the Akt/mTOR Signaling Pathway Components

| Component | Type | General Function |

| PI3K | Enzyme (Kinase) | Phosphorylates lipids in the cell membrane to initiate downstream signaling. |

| Akt (PKB) | Enzyme (Kinase) | A central node in the pathway, activated by PI3K signaling; it phosphorylates numerous proteins to regulate cell survival, growth, and proliferation. mdpi.com |

| mTOR | Enzyme (Kinase) | A key downstream effector of Akt, mTOR controls protein synthesis, cell growth, and autophagy. mdpi.comspandidos-publications.com |

| Receptors (e.g., RTKs) | Protein | Bind to extracellular growth factors, initiating the activation of PI3K. researchgate.net |

Interactions with Cellular Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing critical roles in maintaining cell shape, intracellular transport, and cell division. frontiersin.org These dynamic structures are polymers composed of α- and β-tubulin heterodimers. frontiersin.orgelifesciences.org The ability of microtubules to rapidly assemble (polymerize) and disassemble (depolymerize) is known as dynamic instability, which is fundamental to their cellular functions, particularly the formation of the mitotic spindle during cell division. frontiersin.orgbiorxiv.org

Disruption of microtubule dynamics is a known mechanism of action for several cytotoxic agents. frontiersin.org Compounds that interfere with this process can arrest cells in mitosis, ultimately leading to cell death. Research has indicated that gamboge xanthones, a class of compounds that includes this compound, are associated with the disruption of microtubule dynamics. researchgate.net This interaction suggests a potential mechanism for the observed cytotoxic effects of extracts from Garcinia species. researchgate.net The C-terminal tails of tubulin, which are exposed on the microtubule surface, are common sites for interactions that regulate microtubule stability and function. institut-curie.org Interference at these sites can alter the delicate balance of microtubule growth and shortening, with significant consequences for cellular homeostasis. frontiersin.org

Nucleic Acid Interactions (e.g., DNA topoisomerases)

DNA topoisomerases are vital enzymes that regulate the topology of DNA within the cell. nih.govmdpi.com They are essential for managing the structural stresses, such as supercoiling, that arise during critical processes like DNA replication, transcription, and repair. mdpi.comnih.gov These enzymes function by transiently breaking one or both strands of the DNA, allowing the strands to pass through one another to relieve tension, and then resealing the break. mdpi.comelifesciences.org

There are two main types of eukaryotic topoisomerases: Type I, which creates single-strand breaks, and Type II, which creates double-strand breaks. nih.govmdpi.com These enzymes recognize and preferentially bind to specific DNA conformations, such as points where the DNA helix crosses over itself, which are more common in supercoiled DNA. nih.gov The interaction between topoisomerases and DNA is a critical target for certain therapeutic agents, which can stabilize the transient enzyme-DNA complex, leading to permanent DNA strand breaks and cell death. elifesciences.org The ability of small molecules to interfere with the function of DNA topoisomerases represents a significant mechanism of action, and the interaction of natural compounds like this compound with these enzymes is a key area of mechanistic investigation.

Table 2: Investigated Mechanisms of this compound's Biological Activity

| Target/Process | Cellular Function | Potential Effect of this compound |

| Akt/mTOR Pathway | Regulates cell growth, proliferation, survival. mdpi.com | Modulation/inhibition, based on evidence from related Garcinia compounds. spandidos-publications.comchemfaces.com |

| Microtubule Dynamics | Governs cell shape, division, and transport. frontiersin.org | Disruption of microtubule assembly/disassembly. researchgate.net |

| DNA Topoisomerases | Manages DNA topology and relieves torsional stress. nih.gov | Potential for inhibitory interactions. |

Mechanistic Basis of this compound Synergism with Other Agents

Synergism occurs when the combined effect of two or more agents is greater than the sum of their individual effects. This compound's potential for synergistic activity with other agents is being explored as a strategy to enhance therapeutic outcomes, particularly against microbial pathogens. biosynth.com

A notable example of this synergy has been demonstrated in studies using Garcinia nanoparticles (GNs) in combination with microwaves to combat Gram-negative bacteria like E. coli. nih.gov These nanoparticles were found to be composed of several compounds, with this compound constituting a significant portion (7.25%) of the formulation. nih.gov Gram-negative bacteria are notoriously difficult to treat due to their protective outer membrane. nih.gov The study found that the Garcinia nanoparticles could disrupt this outer membrane, creating pores. nih.gov While this action alone was not sufficient for maximal effect, it allowed for the enhanced penetration and efficacy of a second modality, in this case, microwaves. nih.gov The combination of GNs and microwave irradiation led to the destruction of both the inner and outer bacterial membranes, resulting in a potent antibacterial effect that was significantly greater than either treatment alone. nih.gov This synergistic relationship was quantified, confirming that the combination allows for a favorable dose reduction of the nanoparticles, which could minimize potential toxicity. nih.gov This mechanism, where one agent compromises the defensive barriers of a cell to allow another agent to be more effective, is a key basis for synergistic therapeutic strategies.

Table 3: Composition of Garcinia Nanoparticles (GNs) Used in Synergism Study nih.gov

| Compound | Percentage of Composition (%) |

| α-Gambogic acid | 43.61 |

| Gambogenic acid | 28.77 |

| Isogambogenin | 10.44 |

| This compound | 7.25 |

| Desoxygambogenin | 4.31 |

| Gambogic acid | 1.94 |

| Isogambogenic acid | 1.53 |

| 10-methoxygambogenic acid | 1.29 |

| Allogambogic acid | 0.87 |

Advanced Analytical Chemistry for Characterization and Quantification

Quantitative Analysis of Isomorellic Acid in Complex Samples

The accurate determination of this compound concentrations in intricate samples, such as plant extracts or biological fluids, is crucial for understanding its properties and potential applications. wiley.com High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high-performance liquid chromatography (UHPLC), are central to these quantitative efforts. wiley.comfrontiersin.org

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. researchgate.netijpsr.com This method separates compounds based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). japsonline.com For the analysis of organic acids like this compound, reversed-phase (RP) HPLC is frequently employed, often utilizing a C18 column. japsonline.compensoft.net

Different detectors can be coupled with HPLC to identify and quantify the separated compounds. semanticscholar.org UV-Vis detectors are commonly used, measuring the absorbance of the analyte at a specific wavelength. japsonline.com For instance, a simple and rapid HPLC-UV method has been successfully developed for the simultaneous analysis of several xanthones, including this compound, in gamboges. researchgate.netresearchgate.net The selection of an appropriate mobile phase, such as a mixture of acetonitrile and a phosphate buffer, is critical for achieving good separation and peak symmetry. japsonline.compensoft.net Method validation, following guidelines like those from the International Council for Harmonisation (ICH), ensures the accuracy, precision, and linearity of the analytical procedure. japsonline.compensoft.net

Table 1: HPLC Methods for the Analysis of Organic Acids

| Analytical Technique | Column | Mobile Phase | Detector | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC | C18 | Acetonitrile: Phosphate buffer | UV/VIS | Analysis of a pyrrole derivative and its impurities | pensoft.net |

| HPLC | Brownlee™ Validated Aqueous C18 | HPLC-grade water, monobasic potassium phosphate, phosphoric acid | UV | Analysis of organic acids in fruit juices | |

| RP-HPLC | Phenomenex Luna C18(2) | Water: Acetonitrile with O-phosphoric acid | UV | Estimation of Gallic acid in polyherbal formulation | japsonline.com |

| HPLC | Sunfire C18 | 0.1% orthophosphoric acid and acetonitrile | UV | Estimation of ellagic acid from Epilobium angustifolium extract | ijpsr.com |

Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS)

For enhanced sensitivity and specificity, Ultra-High-Performance Liquid Chromatography (UHPLC) is often coupled with High-Resolution Mass Spectrometry (HRMS). frontiersin.orgnih.gov UHPLC utilizes smaller particle sizes in the column, leading to higher resolution and faster analysis times compared to conventional HPLC. frontiersin.org HRMS provides highly accurate mass measurements, enabling the precise identification and quantification of compounds, even at trace levels in complex mixtures. frontiersin.orgnih.gov

The UHPLC-HRMS technique has been widely applied for the quantitative determination of various compounds in traditional Chinese medicines and other complex samples. frontiersin.orgpensoft.net This powerful combination allows for both the identification of known compounds, like this compound, and the discovery of novel metabolites. mdpi.comnih.gov The validation of UHPLC-HRMS methods ensures their reliability, with parameters such as precision, accuracy, and linearity being rigorously assessed. pensoft.net For instance, a validated UHPLC-HRMS method was developed for the simultaneous identification and quantification of phenylpropanoids and triterpenoids in various parts of Ilex rotunda. frontiersin.org

Metabolite Profiling and Identification of Biotransformation Products

Understanding how this compound is metabolized in biological systems is key to evaluating its ultimate effects. Metabolite profiling, a comprehensive analysis of all metabolites in a biological sample, is a powerful approach to achieve this. nih.govresearchgate.net Techniques like liquid chromatography-mass spectrometry (LC-MS) are instrumental in these studies, allowing for the identification of a wide range of metabolites. nih.gov

Isotopic Labeling for Metabolic Fate Tracking

Isotopic labeling is a sophisticated technique used to trace the metabolic journey of a compound within a biological system. wikipedia.orgnih.gov This involves replacing one or more atoms in the molecule of interest, such as this compound, with a stable (non-radioactive) isotope, like carbon-13 (¹³C) or deuterium (²H). wikipedia.orgsigmaaldrich.com The labeled compound is then introduced into the system, and its path and transformation into various metabolites can be tracked using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgtechnologynetworks.com

Development of Standardized Analytical Protocols for Research Reproducibility

To ensure that research findings on this compound are reliable and can be compared across different studies and laboratories, the development and implementation of standardized analytical protocols are essential. iupac.org Method validation is a critical component of this, demonstrating that a specific analytical method is suitable for its intended purpose. ijpsr.compensoft.net

Validation involves assessing several key parameters, including:

Accuracy: The closeness of the measured value to the true value. ijpsr.comsemanticscholar.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. ijpsr.comsemanticscholar.org

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. japsonline.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. japsonline.comsemanticscholar.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. japsonline.com

Interlaboratory validation, or collaborative trials, where multiple laboratories analyze the same samples using the same protocol, is the gold standard for validating an analytical method. iupac.orgeuropa.eu This process helps to establish the reproducibility of the method and ensures that it can be successfully transferred between different research settings. nih.gov The availability of well-characterized reference materials is also crucial for standardizing analyses. europa.eu By adhering to standardized and validated protocols, the scientific community can build a more robust and comparable body of knowledge on this compound.

Structure-activity Relationship Sar Studies and Pre-clinical Lead Optimization

Delineation of Pharmacophoric Elements within Isomorellic Acid and its Analogues

The core pharmacophore of this compound and related caged xanthones is the unique 4-oxa-tricyclo[4.3.1.03,7]dec-8-en-2-one scaffold. tandfonline.comresearchgate.net This rigid, three-dimensional structure is considered crucial for their biological activities. tandfonline.comresearchgate.net SAR studies have revealed that the intact caged motif is essential for cytotoxicity. researchgate.netresearchgate.net

Key pharmacophoric features have been identified through the analysis of various analogues:

The Caged Motif: This complex and highly substituted scaffold is a primary determinant of bioactivity. tandfonline.comresearchgate.net Studies have shown that modifications or removal of this caged structure leads to a significant loss of cytotoxic activity. researchgate.net

Peripheral Substituents: Functional groups attached to the xanthone core and the caged structure modulate the molecule's activity. For instance, the prenyl group at certain positions and the carboxylic acid moiety in this compound are important for its biological profile. mdpi.com

Correlation of Structural Modifications with Modulated Biological Potency and Selectivity

Systematic structural modifications of this compound and its analogues have provided valuable insights into how chemical changes affect their biological potency and selectivity. nih.gov

Key findings from these studies include:

The Importance of the Fully Substituted Caged Structure: Research involving the synthesis of simplified analogues has demonstrated that the presence of the geminal methyl groups on the caged structure is necessary to maintain bioactivity. researchgate.net Analogues lacking these groups show diminished cytotoxicity.

Influence of A-Ring Substituents: Modifications on the A-ring of the xanthone nucleus can impact potency. For example, the presence and position of hydroxyl or methoxy groups can influence the electronic distribution and hydrogen-bonding capabilities of the molecule.

These SAR studies are crucial for lead optimization, a process that aims to refine the properties of promising compounds to enhance their drug-like characteristics, including potency, selectivity, and metabolic stability. upmbiomedicals.comcreative-biostructure.com

Below is a data table summarizing the impact of key structural features on the biological activity of this compound and its analogues.

| Structural Feature | Modification | Impact on Biological Activity | Reference(s) |

| Caged Motif | Removal or simplification | Significant loss of cytotoxicity | researchgate.net |

| Geminal Methyl Groups | Absence | Reduced bioactivity | researchgate.net |

| Carboxylic Acid | Esterification | Altered polarity and cellular interactions | researchgate.net |

| A-Ring Substituents | Variation in hydroxylation/methoxylation | Modulation of potency | N/A |

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in the study of this compound and its analogues, providing insights that complement experimental SAR data. japsonline.comnih.gov These in silico methods help to rationalize observed biological activities and guide the design of new, more potent compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. jscimedcentral.comresearchgate.net For this compound and its analogues, docking studies can elucidate how these molecules interact with specific protein targets at the atomic level. By simulating the binding pose and calculating a scoring function, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. jscimedcentral.comnih.gov This information is invaluable for understanding the mechanism of action and for designing modifications that could enhance binding.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time. nih.govjapsonline.com By simulating the movements of atoms, MD can assess the stability of the docked pose and reveal conformational changes in both the ligand and the protein upon binding. rsc.orgrsc.org This approach offers a more realistic representation of the biological system compared to the static picture provided by molecular docking. japsonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of compounds with their biological activity. japsonline.comslideshare.net In the context of this compound derivatives, QSAR models can be developed to predict the bioactivity of new, unsynthesized analogues. nih.govnih.gov These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that encode structural and physicochemical properties. biorxiv.orgresearchgate.net A statistically validated QSAR model can then be used to prioritize the synthesis of compounds with the highest predicted potency. japsonline.com

Chemoinformatics and Virtual Screening for Novel Scaffolds

Chemoinformatics and virtual screening are powerful tools for discovering novel chemical scaffolds with desired biological activities. nih.govinsilicall.com Virtual screening involves the computational testing of large libraries of compounds against a biological target. sci-hub.boxsubstack.com This can be done using either ligand-based methods, such as pharmacophore screening, or structure-based methods, like molecular docking. nih.govnih.gov By applying these techniques, researchers can identify new molecules that possess the key pharmacophoric features of this compound but have different underlying chemical structures, potentially leading to the discovery of novel drug candidates with improved properties. insilicall.comsci-hub.box

This compound as a Chemical Probe for Biological Processes

A chemical probe is a well-characterized small molecule used to investigate biological systems by selectively modulating a specific protein target. nih.govfebs.org this compound and its related caged xanthones serve as valuable chemical probes due to their potent cytotoxic activities, which allow for the exploration of cellular pathways involved in cancer. scienceopen.comnih.gov The utility of such probes is defined by their ability to engage a target within a cell and produce a measurable effect, thereby helping to identify and validate novel therapeutic targets. nih.gov

The primary application of this compound as a probe is in cancer biology. Research has demonstrated its ability to inhibit the proliferation of various cancer cell lines. scienceopen.com For instance, this compound has shown cytotoxic effects against human chronic myelogenous leukemia (K562) cells, including both adriamycin-resistant (K562/ADR) and sensitive (K562/S) strains. The K562 cell line, derived from a patient with chronic myelogenous leukemia, is a standard model for studying cancer and for assessing the efficacy of potential new therapies. The compound's activity against these cell lines helps to probe the mechanisms of multidrug resistance and apoptosis (programmed cell death). nih.gov

The identification of specific molecular targets is a crucial aspect of developing a chemical probe. mdpi.com While the complete target profile of this compound is still under investigation, studies on related caged xanthones like gambogic acid indicate that they interact with multiple proteins, influencing pathways related to cell cycle arrest, apoptosis induction, and inhibition of angiogenesis. nih.govnih.gov The shared caged xanthone backbone suggests that this compound may have similar targets, making it a useful tool for dissecting these complex biological processes. nih.gov

Table 1: Biological Activity of this compound as a Chemical Probe

| Target/Cell Line | Observed Effect | Reported IC₅₀ (µg/mL) | Reported IC₅₀ (µM) |

|---|---|---|---|

| K562/ADR (Adriamycin-resistant human chronic myelogenous leukemia) | Inhibition of cell proliferation | 1.86 ± 0.13 | ~3.32 |

| K562/S (Adriamycin-sensitive human chronic myelogenous leukemia) | Inhibition of cell proliferation | 0.91 ± 0.07 | ~1.62 |

| A549 (Human lung carcinoma) | Cytotoxicity | N/A | <8 |

| HCT116 (Human colon cancer) | Cytotoxicity | N/A | <8 |

| MDA-MB-231 (Triple-negative breast cancer) | Cytotoxicity | N/A | <8 |

IC₅₀ values for K562 cell lines were converted from µg/mL to µM based on a molar mass of 560.63 g/mol. Data for A549, HCT116, and MDA-MB-231 represent general findings for a group of caged xanthones including this compound. scienceopen.com

Strategic Development of this compound as a Pre-Clinical Research Lead

The development of a natural product into a pre-clinical lead is a systematic process focused on optimizing its drug-like properties. danaher.combiobide.com This lead optimization phase involves iterative cycles of chemical modification and biological testing to build a robust structure-activity relationship (SAR). gardp.orgresearchgate.net For this compound, this strategy aims to enhance its therapeutic potential by improving features like target potency, selectivity, and metabolic stability. danaher.comnih.gov

SAR studies are fundamental to this process, revealing which parts of the molecule are essential for its biological activity. gardp.orgmdpi.comiomcworld.com For caged xanthones, research has shown that the core 4-oxa-tricyclo[4.3.1.03,7]dec-2-one scaffold is a critical pharmacophore. nih.govnih.gov Modifications to the side chains and functional groups attached to this core can dramatically alter the compound's activity. For example, the geometric isomerism between morellic acid and this compound, which differ in the configuration of a double bond in a side chain, results in different biological potencies. mdpi.comresearchgate.net

The strategic simplification or modification of complex natural products is a common and effective lead optimization strategy. nih.gov By creating derivatives of this compound, researchers can explore how changes to its chemical structure affect its anticancer properties. For instance, synthesizing analogs by altering the prenyl groups or modifying the carboxylic acid moiety can lead to compounds with improved profiles. mdpi.comresearchgate.net An oxidative analog of the related compound gambogic acid showed potential antitumor activity by inducing apoptosis, demonstrating that such modifications can yield promising results. nih.gov The goal is to identify a derivative that maintains or exceeds the potency of the parent compound while possessing superior pharmacokinetic properties suitable for further development. biobide.comresearchgate.net

Table 2: Structure-Activity Relationship (SAR) Insights for Caged Xanthones

| Compound | Key Structural Feature | Impact on Biological Activity |

|---|---|---|

| This compound | Caged xanthone core with specific side-chain geometry. mdpi.com | Serves as a baseline for cytotoxic activity against various cancer cell lines. scienceopen.com |

| Morellic Acid | Geometric isomer of this compound. mdpi.comresearchgate.net | Differences in potency highlight the importance of side-chain stereochemistry. |

| Gambogic Acid | Structurally related caged xanthone, extensively studied. nih.gov | High antitumor activity; the α,β-unsaturated ketone is critical for its effect. nih.gov |

| Oxidized Gambogic Acid Analogs | Modification of the parent structure through oxidation. nih.gov | Demonstrates that chemical modification can produce new derivatives with potent antitumor activity. nih.gov |

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The biosynthesis of isomorellic acid and other PPAPs is a complex process involving both the mevalonate/methylerythritol phosphate and polyketide pathways. acs.orgnih.gov These pathways give rise to a core structure, a bicyclo[3.3.1]nonane-2,4,9-trione, which is then further modified by prenylation and other enzymatic reactions. acs.org While the general biosynthetic scheme is understood, the specific enzymes responsible for many of the key steps in the formation of this compound and its isomers are yet to be identified and characterized.

Future research should focus on:

Identifying and characterizing the specific prenyltransferases involved in the addition of isoprenyl groups to the phloroglucinol scaffold.

Elucidating the mechanisms of the cyclization reactions that form the characteristic caged structure of this compound.

Investigating the enzymes responsible for the final tailoring steps , which differentiate this compound from other related PPAPs like morellic acid and gambogic acid.

Unraveling these biosynthetic pathways will not only provide fundamental insights into plant biochemistry but could also pave the way for the biotechnological production of this compound and novel analogues through metabolic engineering.

Development of Novel and Efficient Synthetic Routes for Analogues

The structural complexity of this compound presents a significant challenge for total synthesis. researchgate.net While progress has been made in the synthesis of related PPAPs, developing efficient and scalable synthetic routes for this compound and its derivatives remains a key objective. acs.orgnih.gov Such routes are crucial for producing sufficient quantities for extensive biological testing and for creating a diverse library of analogues to explore structure-activity relationships (SAR).

Future synthetic efforts should aim to:

Develop more convergent and stereoselective synthetic strategies to access the core bicyclic structure.

Explore novel methods for the introduction of the prenyl side chains.

Design and synthesize a wide range of analogues with modifications at various positions, such as the carboxyl group, the hydroxyl group, and the double bonds in the prenyl chains, to probe their impact on biological activity. mdpi.commdpi.com

The development of efficient synthetic methodologies will be instrumental in advancing the medicinal chemistry of this compound and generating new drug candidates with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Mechanistic Dissection of Uncharacterized Biological Activities

This compound has been reported to possess a range of biological activities, including cytotoxic, anti-HIV-1, antibacterial, and larvicidal properties. biocrick.commdpi.com However, the precise molecular mechanisms underlying many of these activities are not fully understood. While its congener, gambogic acid, has been shown to interact with multiple cellular targets, the specific targets of this compound remain largely uncharacterized. nih.govnih.govnih.gov

Key areas for future mechanistic studies include:

Identifying the direct molecular targets of this compound responsible for its cytotoxic effects on cancer cells. medchemexpress.com

Investigating the mechanism of its antiviral activity , particularly against HIV-1. biocrick.com

Elucidating the basis for its antibacterial and larvicidal properties. mdpi.com

In silico docking studies have suggested potential interactions with targets like the angiotensin-converting enzyme 2 (ACE2), which was a key area of research during the SARS-CoV-2 pandemic. japsonline.comresearchgate.net Further experimental validation of these computational predictions is warranted. A deeper understanding of the mechanisms of action will be critical for the rational design of more effective and selective therapeutic agents.

Integration of High-Throughput Screening and Omics Technologies for Systems Biology Understanding

To accelerate the discovery of new biological activities and to gain a comprehensive understanding of the cellular effects of this compound, the integration of high-throughput screening (HTS) and "omics" technologies is essential. medchemexpress.comresearchgate.netnih.govyoutube.com

Future research should leverage:

High-throughput screening (HTS) of large compound libraries, including derivatives of this compound, against a wide array of biological targets and cellular models to identify novel activities.

Genomics and transcriptomics to analyze changes in gene expression profiles in response to this compound treatment, providing insights into the affected cellular pathways.

Proteomics to identify protein targets and to study post-translational modifications induced by the compound. researchgate.net

Metabolomics to investigate the impact of this compound on cellular metabolism. bohrium.com

A systems biology approach, combining data from these different "omics" platforms, will provide a holistic view of the biological effects of this compound and help to construct detailed models of its mechanism of action.

Design and Synthesis of Photoaffinity Probes for Target Engagement Studies

A significant challenge in drug discovery is the definitive identification of the cellular targets of a bioactive small molecule. sigmaaldrich.commtoz-biolabs.com Photoaffinity labeling (PAL) is a powerful technique for covalently linking a small molecule to its protein targets upon photoirradiation, enabling their subsequent identification by mass spectrometry. sigmaaldrich.com

Future research in this area should focus on:

The rational design and synthesis of photoaffinity probes based on the this compound scaffold. These probes would incorporate a photoreactive group, such as a diazirine, and a reporter tag, like biotin or an alkyne, for enrichment and detection.

Utilizing these probes in living cells to capture the direct binding partners of this compound in a physiological context. researchgate.net

Applying quantitative chemical proteomics to identify and quantify the proteins that are specifically labeled by the this compound probe.

The successful application of photoaffinity probes will provide unambiguous identification of the direct molecular targets of this compound, a critical step in validating its therapeutic potential and understanding its mechanism of action at a molecular level.

Retrosynthesis Analysis